![molecular formula C16H23N5O2 B2469682 8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927583-58-2](/img/structure/B2469682.png)
8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The general formula for a cycloalkane is CnH2n where n is the number of carbons . All of the cycloalkanes, from cyclopentane upwards, exist as "puckered rings" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Pharmacological Evaluation
A series of derivatives related to 8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their potential as 5-HT(1A) receptor ligands. Preliminary pharmacological evaluations indicated promising anxiolytic and antidepressant activities in animal models, suggesting a potential for further research into these derivatives as treatments for anxiety and depression (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
Further studies on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a spectrum of receptor activities. Notably, some compounds demonstrated potent ligand activities for serotoninergic and dopaminergic receptors, with potential implications for developing new treatments for affective disorders. Docking studies emphasized the importance of substituents for receptor affinity and selectivity, offering insights into drug design strategies (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
The investigation of receptor affinity and enzyme activity of certain derivatives highlighted the compound's potential as a basis for creating hybrid ligands with desired pharmacological profiles. This research direction aims at developing compounds with precise therapeutic targets, enhancing the efficacy and specificity of future treatments (Zagórska et al., 2016).
Exploration of Purine Alkaloids
The isolation of new purine alkaloids from natural sources, exhibiting weak cytotoxicity against human cancer cell lines, expands the potential applications of purine derivatives in oncology. This line of research opens pathways to discovering novel anticancer agents with unique mechanisms of action (Qi et al., 2008).
作用機序
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to target a wide range of biological receptors due to their broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been reported to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to demonstrate a wide range of biological activities, indicating that they can have various molecular and cellular effects .
Action Environment
The properties of imidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
将来の方向性
The future directions of research on imidazole compounds could involve the development of new drugs that overcome the problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
特性
IUPAC Name |
4,7-dimethyl-6-(2-methylpropyl)-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-6-7-19-14(22)12-13(18(5)16(19)23)17-15-20(8-10(2)3)11(4)9-21(12)15/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJOSDBZMXNISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3CC(C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

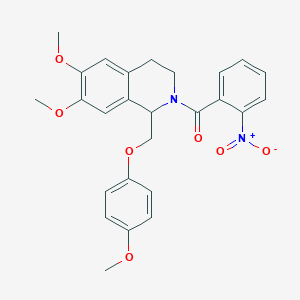


![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2469605.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2469607.png)
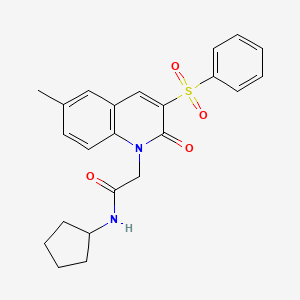

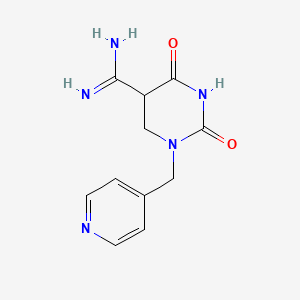
![2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2469613.png)
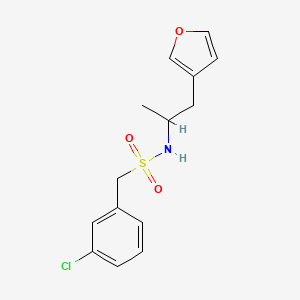
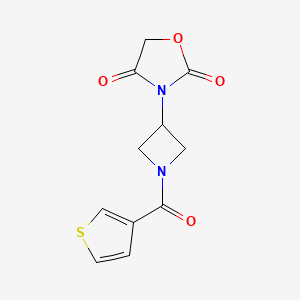

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/no-structure.png)
![N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2469621.png)